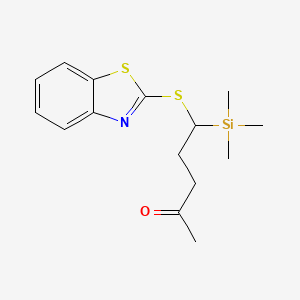![molecular formula C22H15F3N2 B14328922 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 111716-77-9](/img/structure/B14328922.png)
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups and a trifluoromethyl-substituted phenyl group, making it a highly substituted imidazole derivative. The compound’s unique structure imparts distinct chemical and biological properties, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve high-temperature one-pot polymerization techniques, which allow for the efficient synthesis of polyimides with side diphenylphosphine oxide and trifluoromethyl groups . These methods are designed to improve the solubility, optical transparency, and flame-retardancy of the final product without compromising thermal stability.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- 1,3-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole
- 4,5-Diphenyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole
- 4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole
Uniqueness: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 2-position of the phenyl ring enhances its stability and lipophilicity compared to other similar compounds .
Properties
CAS No. |
111716-77-9 |
|---|---|
Molecular Formula |
C22H15F3N2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C22H15F3N2/c23-22(24,25)18-14-8-7-13-17(18)21-26-19(15-9-3-1-4-10-15)20(27-21)16-11-5-2-6-12-16/h1-14H,(H,26,27) |
InChI Key |
WEDRNIUGRMVICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)

![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)





![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)

